2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide
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Overview
Description
The compound belongs to a class of chemicals that are derivatives of pyrazole-acetamide, which are known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds often serve as key intermediates or final products in the synthesis of molecules with significant biological functions.
Synthesis Analysis
Synthesis of similar pyrazole-acetamide derivatives typically involves multiple steps, including condensation reactions, characterized by the formation of bonds between nitrogen and carbon atoms in the presence of specific catalysts or reagents. The synthesis process may involve the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is typically established through techniques like single crystal X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis can uncover the compound's coordination environment and geometry, providing insights into its chemical behavior and reactivity (Chkirate et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including coordination with metal ions to form complexes. The nature of the coordinating atoms (e.g., amide O and pyrazole N atoms) and the resulting coordination environment significantly influence the chemical properties and potential applications of these compounds (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure and the nature of its intermolecular interactions. Techniques like crystal packing analysis can provide valuable information on the compound's solid-state architecture and stability (Chkirate et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrazole-acetamide derivatives, such as reactivity, stability, and the ability to form supramolecular architectures through hydrogen bonding, are critical for understanding their potential applications in materials science, catalysis, and drug design. These properties are often studied through a combination of experimental and theoretical methods to gain a comprehensive understanding of the compound's behavior in various chemical environments (Chkirate et al., 2019).
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-2-5-20-6-3-7-21-16(12-20)10-15(19-21)11-18-17(22)9-14-4-8-25(23,24)13-14/h10,14H,2-9,11-13H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLQJJZOVHIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN2C(=CC(=N2)CNC(=O)CC3CCS(=O)(=O)C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide |
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